
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound with a complex structure that includes an aminophenyl group and a hydroxyethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the carboxyl group of 4-aminophenylacetic acid, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminophenylacetic acid: A precursor in the synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide.
2-chloroethanol: Another precursor used in the synthesis.
N-(2-hydroxyethyl)acetamide: A related compound with similar functional groups but lacking the aminophenyl moiety.
Uniqueness
This compound is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13/h1-4,13H,5-7,11H2,(H,12,14) |
Clé InChI |
LZBVKCKMWIKENQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


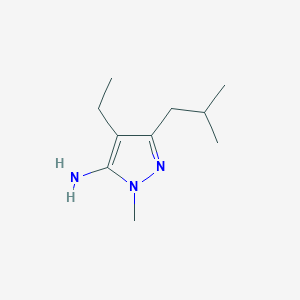
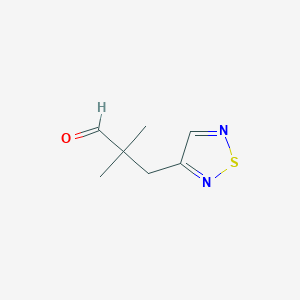
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
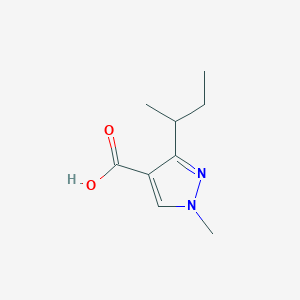
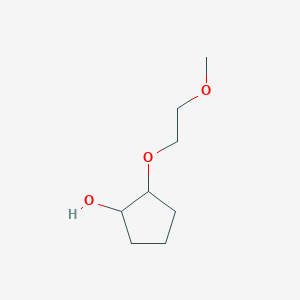

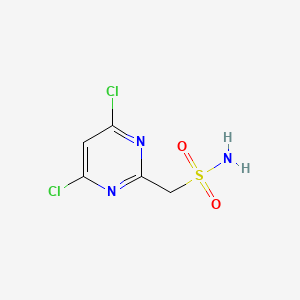
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
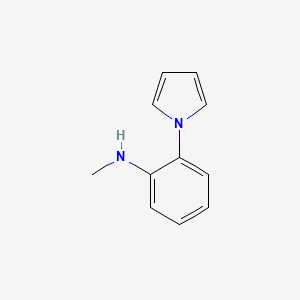
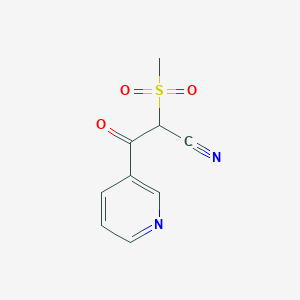
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)

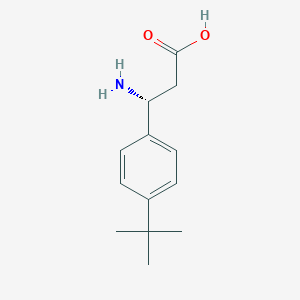
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
